3,3-Dimethyl-1,3-oxasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,3-oxasilinane: is an organosilicon compound with the molecular formula C6H14OSi . It is a cyclic compound containing a silicon atom, which is part of the oxasilinane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,3-oxasilinane typically involves the reaction of silicon-containing precursors with organic compounds under controlled conditions. One common method is the reaction of dimethylchlorosilane with ethylene glycol in the presence of a base, such as sodium hydroxide, to form the oxasilinane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-1,3-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into different organosilicon compounds.
Substitution: The silicon atom in the oxasilinane ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon compounds.
Substitution: Halogenated or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3-Dimethyl-1,3-oxasilinane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be used in the development of new materials and catalysts .
Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and as components in drug delivery systems .
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications, including as antifungal and antibacterial agents .
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1,3-oxasilinane and its derivatives involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the oxasilinane ring can form stable bonds with various functional groups, allowing the compound to modulate biological pathways. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethyl-3-furoic acid
- 3,3-Dimethyl-1-butanol
- 3,3-Dimethyl-2-butanol
Comparison: Compared to these similar compounds, 3,3-Dimethyl-1,3-oxasilinane is unique due to the presence of the silicon atom in its ring structure. This silicon atom imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. Additionally, the cyclic structure of this compound allows for unique interactions with biological targets, which is not observed in its linear counterparts .
Eigenschaften
CAS-Nummer |
18379-41-4 |
---|---|
Molekularformel |
C6H14OSi |
Molekulargewicht |
130.26 g/mol |
IUPAC-Name |
3,3-dimethyl-1,3-oxasilinane |
InChI |
InChI=1S/C6H14OSi/c1-8(2)5-3-4-7-6-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
ZFDMRDJTFSVSBI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCCOC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.